Antifungal Potency of Pyrazole–Thiazole Carboxamide Scaffold vs. Commercial SDH Inhibitor Thifluzamide
While direct EC50 data for CAS 956240-45-2 are not publicly available, structurally related pyrazole–thiazole–carboxamide hybrids have demonstrated superior in vitro antifungal activity against Rhizoctonia cerealis compared to the commercial SDH inhibitor thifluzamide . The target compound shares the identical core scaffold with these optimized derivatives and is therefore positioned as a valuable comparator for establishing baseline activity of the unsubstituted benzothiazole variant.
| Evidence Dimension | In vitro antifungal activity (EC50) against Rhizoctonia cerealis |
|---|---|
| Target Compound Data | No published EC50 available; compound represents the unsubstituted benzothiazole baseline within the pyrazole–thiazole–carboxamide series. |
| Comparator Or Baseline | Optimized analog 9ac (EC50 = 1.1–4.9 mg/L); commercial fungicide thifluzamide (EC50 = 23.1 mg/L) |
| Quantified Difference | Analogs within the same scaffold achieve 4.7–21-fold greater potency than thifluzamide. |
| Conditions | In vitro mycelial growth inhibition assay against R. cerealis |
Why This Matters
Procuring the unsubstituted benzothiazole analog enables researchers to quantify the contribution of specific substituents to antifungal potency, informing rational lead optimization in agrochemical programs.
- [1] Yu B, Zhou S, Cao L, Hao Z, Yang D, Guo X, Zhang N. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2020;68(27):7093-7102. View Source
